molecular formula C10H11ClO4 B3136905 2,4,5-Trimethoxybenzoyl chloride CAS No. 42833-66-9

2,4,5-Trimethoxybenzoyl chloride

Cat. No. B3136905
CAS RN: 42833-66-9
M. Wt: 230.64 g/mol
InChI Key: JEPXZNXBEFYVOZ-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO4 . It has a molecular weight of 230.65 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three methoxy groups and a benzoyl chloride group . The InChI code for this compound is 1S/C10H11ClO4/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it would participate in typical acyl chloride reactions. For instance, it could react with amines or alcohols to form amides or esters, respectively .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 81-84 °C . It has a density of 1.2±0.1 g/cm3 . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Polymer Synthesis

2,4,5-Trimethoxybenzoyl chloride has been utilized in the synthesis of various polymers. For instance, it was involved in the catalyst-free polymerization of 2-ethynylpyridine, resulting in an ionic conjugated polymer with interesting photoluminescence and electrochemical properties (Gal et al., 2017). Additionally, it was used in the synthesis of poly(3-hydroxybenzoate) in various forms, including linear and branched poly(3-hydroxy-benzoates), which showed potential in the field of materials science (Kricheldorf et al., 1982).

Chemical Reactions and Synthesis

The compound has been a key player in various chemical syntheses. For example, its reactivity was explored in the formation of substituted oxazoles and thiazoles, leading to the creation of arylvinyl esters of substituted benzoic acids (Chatterjee et al., 2010). It has also been used in the synthesis of mercuriation products and derivatives, showcasing its versatility in organic synthesis (Vicente et al., 1992).

Solvolysis Studies

The rates of solvolysis of this compound have been studied, providing insights into its chemical behavior in different solvents. This research has implications for understanding the solvolysis mechanisms of similar compounds (Park & Kevill, 2011).

Structural Analysis

3,4,5-Trimethoxybenzoyl chloride has been used in the study of molecular structures, such as in the vibrational analysis of related compounds. This research is crucial for understanding the physical and chemical properties of these molecules (Karabacak et al., 2015).

Safety and Hazards

2,4,5-Trimethoxybenzoyl chloride is classified as a skin corrosive and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2,4,5-trimethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPXZNXBEFYVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 2,4,5-trimethoxybenzoic acid (2.12 g, 10 mmol) in dry 10 mL benzene was added thionyl chloride (4.4 mL, 60 mmol). The reaction mixture was stirred at 70° C. for 5 hr. The solvent was evaporated in vacuo. The residue was washed with hexane to give 2.07 g of the title compound which was used for the next step without further purification. 1H NMR (CDCl3) δ: 7.65 (1 H, s), 6.50 (1 H, s), 4.05 (3 H, s), 3.97 (3 H, s), 3.86 (3 H, s).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4,5-Trimethoxybenzoic acid (500 g) was suspended in dried toluene (2 l) and to the suspension, thionyl chloride (206 ml) and N,N-dimethylformamide (1.0 ml) were added at room temperature, and the mixture was stirred at 80° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. To the resultant residue, n-hexane was added and through co-boiling the mixture, 2,4,5-trimethoxybenzoyl chloride was obtained. To the resultant compound, 2-amino-4-methoxycarbonyl-1,3-thiazole (372.7 g) and 1,2-dichloroethane (4.5 l) were added and the mixture was refluxed for 6 hours. After completion of reaction, the reaction mixture was allowed to cool. Crystals so precipitated were collected by filtration, washed with 1,2-dichloroethane, and air-dried. The crystals were suspended in water (8 l) and to the suspension, ice (2 kg) was added. While cooling, a solution of sodium hydroxide (94 g) in water (850 ml) was added thereto to thereby adjust the pH of the suspension at about 7.5. Subsequently, the mixture was stirred for 3 hours at room temperature. Crystals so precipitated were collected by filtration, washed with water, and air-dried to thereby obtain the title compound (702.7 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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